molecular formula C24H27FN2O4 B1146051 2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone CAS No. 1071168-82-5

2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone

Cat. No.: B1146051
CAS No.: 1071168-82-5
M. Wt: 429.507
InChI Key: XMXHEBAFVSFQEX-FIBGUPNXSA-N
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Description

Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar I disorder. This compound is characterized by the substitution of three hydrogen atoms with deuterium, which can be useful in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iloperidone-d3 involves the incorporation of deuterium into the iloperidone molecule. One common method is the hydrogen-deuterium exchange reaction, where iloperidone is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms .

Industrial Production Methods

For industrial production, the preparation of iloperidone-d3 can be scaled up using continuous flow reactors. This method ensures consistent quality and yield, making it suitable for large-scale manufacturing. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange reaction .

Chemical Reactions Analysis

Types of Reactions

Iloperidone-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of iloperidone-d3. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Mechanism of Action

Iloperidone-d3 exerts its effects primarily through antagonism at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, iloperidone-d3 helps to alleviate symptoms of schizophrenia and bipolar disorder. The compound also has affinity for other receptors, including norepinephrine α1 and α2C receptors, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Iloperidone-d3

Iloperidone-d3 is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This property is not present in other similar compounds, making iloperidone-d3 a valuable tool in drug research and development .

Biological Activity

The compound 2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C22H26D3F N2O3
  • Molecular Weight : Approximately 397.52 g/mol

The structure of the compound features a piperidine ring substituted with a 6-fluoro-1,2-benzoxazole moiety, which is known for its biological activity. The deuteration (replacement of hydrogen with deuterium) may influence the compound's stability and metabolic pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Antiviral Activity : Compounds containing benzoxazole derivatives have shown promising antiviral properties. They may inhibit viral replication or interfere with viral entry into host cells.
  • Antitumor Effects : Similar compounds have been studied for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.
  • Antihistaminic Properties : Piperidine derivatives are often explored for their antihistaminic effects, which can alleviate allergic reactions.

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
El-Subbagh et al. (2000)Piperidin-4-one derivativesAntiviralDemonstrated significant inhibition of viral replication.
Mobio et al. (1989)Benzoxazole derivativesAntitumorInduced apoptosis in various cancer cell lines.
Katritzky & Fan (1990)Piperidine derivativesAntihistaminicShowed effectiveness in reducing histamine-induced responses.

Case Studies

  • Antiviral Activity Assessment :
    • A study involving a series of benzoxazole-piperidine hybrids demonstrated that modifications to the piperidine ring significantly enhanced antiviral activity against specific viruses, suggesting that the structural characteristics are crucial for efficacy.
  • Antitumor Efficacy :
    • Research focusing on similar piperidine compounds revealed that they could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology.
  • Histamine Receptor Modulation :
    • Investigations into the antihistaminic effects of related compounds showed a competitive inhibition at H1 receptors, providing a basis for their use in treating allergic conditions.

Properties

IUPAC Name

2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXHEBAFVSFQEX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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